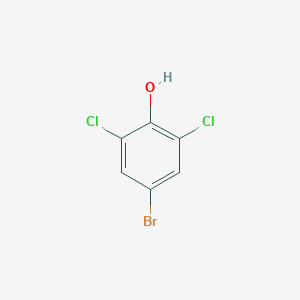

4-Bromo-2,6-dichlorophenol

Übersicht

Beschreibung

4-Bromo-2,6-dichlorophenol is a chemical compound with the molecular formula C6H3BrCl2O and a molecular weight of 241.89 . It appears as a white to almost white powder or crystal .

Synthesis Analysis

The synthesis of this compound involves a stirred solution of 2,6-dichlorophenol in acetonitrile, which is cooled to 0° C. Bromine is then added dropwise. The solution is stirred at 0° C. for 2 hours, and a saturated aqueous solution of sodium sulphite is added until the red color disappears. The phases are separated, and the aqueous phase is extracted three times with ethyl acetate. Concentration of the combined organic phases gives a yellow oil, which is purified on a silica gel column to give this compound.Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3BrCl2O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis

This compound has a melting point between 62.0 and 66.0 °C, and a boiling point of 266 °C . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen

Identification in Water Supplies : Korenman et al. (2001) developed a kinetic gas-chromatographic method for identifying and determining trace levels of chlorophenols, including 4-Bromo-2,6-dichlorophenol, in potable water. This method is significant for monitoring water quality and ensuring safety against potential pollutants (Korenman, Gruzdev, & Kondratenok, 2001).

Interaction with Micellar Systems : Senz and Gsponer (1994) investigated the interaction of phenolic compounds, including 4-Bromo-2,6-dimethylphenol (a derivative of this compound), with cetyltrimethylammonium chloride micelles. This research is relevant for understanding the behavior of phenolic compounds in various chemical environments (Senz & Gsponer, 1994).

Environmental Analysis Techniques : Yuan et al. (2017) developed an automated online headspace solid-phase microextraction method followed by on-fiber derivatization coupled with gas chromatography-mass spectrometry for the determination of chloro- and bromo-phenolic compounds, including this compound, in surface water. This method is crucial for environmental monitoring and analysis (Yuan et al., 2017).

Coordination in Metal Complexes : Richardson et al. (1993) examined the coordination of ortho chlorines in nickel and zinc 4-substituted 2,6-dichlorophenolates, including 4-bromo-2,6-dichlorophenolate ions. This study contributes to understanding the interactions in organochlorine-metal bonding, which is significant in the field of inorganic chemistry (Richardson et al., 1993).

Copolymerization Studies : Bollag and Liu (1985) studied the enzyme-catalyzed copolymerization of halogenated phenols, including this compound, which presents a model for the incorporation of anthropogenic compounds into humic substances. This research is relevant for understanding the environmental fate of these compounds (Bollag & Liu, 1985).

Safety and Hazards

4-Bromo-2,6-dichlorophenol is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Wirkmechanismus

Result of Action

Safety data indicates that it may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .

Action Environment

Environmental factors such as pH, temperature, and presence of other chemicals can influence the action, efficacy, and stability of 4-Bromo-2,6-dichlorophenol . For instance, it should be stored under inert gas at room temperature .

Eigenschaften

IUPAC Name |

4-bromo-2,6-dichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGURSDWHGSLAPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50185952 | |

| Record name | 4-Bromo-2,6-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3217-15-0 | |

| Record name | 4-Bromo-2,6-dichlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3217-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,6-dichlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003217150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-BROMO-2,6-DICHLOROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-2,6-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2,6-dichlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

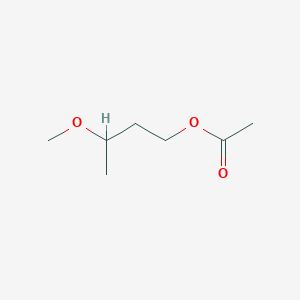

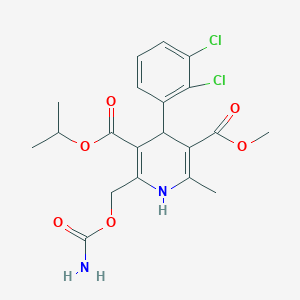

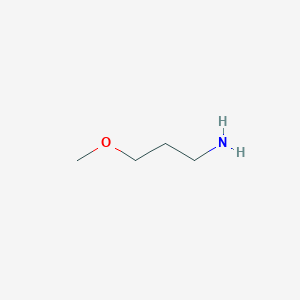

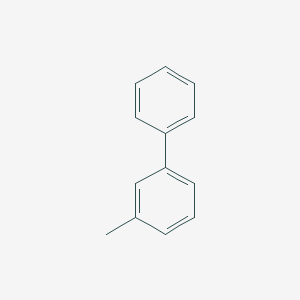

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 4-Bromo-2,6-dichlorophenol influence the linearity of the resulting poly(dichlorophenylene oxide)s?

A1: The research paper highlights that this compound exhibits a strong preference for 1,4-addition over 1,2-addition during polymerization []. This regioselectivity is crucial as it leads to the formation of primarily linear poly(dichlorophenylene oxide)s, regardless of the specific ligands attached to the copper(II) complex catalyst. The researchers attribute this selectivity to the steric hindrance around the phenolic oxygen atom caused by the bulky bromine and chlorine substituents, making the 4-position more accessible for nucleophilic attack.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R)-1-[2-(trifluoromethyl)phenyl]ethanol](/img/structure/B165597.png)

![[(2R,3S,4R,5S)-5-[(2R,3R,4R,5R)-2-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B165607.png)